Diphenyl(o-tolyl)phosphine
Overview
Description
Diphenyl(o-tolyl)phosphine is a phosphine ligand that has been utilized in various chemical reactions, particularly in palladium-catalyzed processes. It has shown to significantly increase the yield of products in such reactions, as demonstrated in the synthesis of 5,6-diarylnorbornene .
Synthesis Analysis
The synthesis of related phosphine ligands often involves reactions such as the Staudinger reaction, which was used to create a ligand for coordination to platinum(II) . Another method for synthesizing phosphine ligands includes the homolytic cleavage of a P-P bond in a diphosphine, which can form two phosphinyl radicals . These methods highlight the versatility and reactivity of phosphine ligands in synthetic chemistry.
Molecular Structure Analysis
The molecular structures of phosphine ligands and their complexes can be determined by techniques such as X-ray crystallography. For instance, the structure of a platinum complex with a related phosphine ligand was elucidated, revealing a twisted boat conformation at low temperatures . Similarly, the structure of a gold(I) complex with a bridging phosphine containing an imidazole ring was determined, showing a short intermolecular Au-Au distance indicative of metal-metal interaction .
Chemical Reactions Analysis
Phosphine ligands are known to participate in a variety of chemical reactions. For example, diphenyl(o-tolyl)phosphine was used as a ligand in a palladium-catalyzed ternary coupling reaction, which improved the yield of the desired product . Additionally, phosphine ligands have been involved in the formation of binuclear gold(I) and silver(I) derivatives , as well as in the synthesis of novel complexes with lanthanide nitrates and triflates .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphine ligands can be characterized by NMR, IR, and mass spectroscopy. Variable temperature NMR spectroscopy has been used to study the conformational behavior of complexes at different temperatures . The reactivity of phosphine ligands with elements such as O2, S8, Se, Te, and P4 has been explored, leading to various insertion products . These studies provide insights into the stability and reactivity of phosphine ligands under different conditions.
Scientific Research Applications
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Catalyst for Chemical Reactions
- Field : Organic Chemistry
- Application : Diphenyl(o-tolyl)phosphine is used as a catalyst in various chemical reactions .
- Method : While the exact methods can vary depending on the specific reaction, typically, the phosphine would be mixed with the reactants in a suitable solvent and the reaction would be carried out under controlled conditions .
- Results : The use of Diphenyl(o-tolyl)phosphine as a catalyst can improve the efficiency and selectivity of the reactions .
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Suzuki Coupling
- Field : Organic Chemistry
- Application : Diphenyl(o-tolyl)phosphine is used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction .
- Method : In a typical Suzuki coupling, the phosphine would be used as a ligand for the palladium catalyst. The reaction is usually carried out in a polar solvent such as water or alcohol .
- Results : The use of Diphenyl(o-tolyl)phosphine in Suzuki coupling can lead to the formation of biaryl compounds, which are important in various fields including pharmaceuticals and materials science .
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Three Component [3+2] Cycloadditions
- Field : Organic Chemistry
- Application : Diphenyl(o-tolyl)phosphine is used as a catalyst in three component [3+2] cycloadditions .
- Method : The exact methods can vary depending on the specific reaction, but typically, the phosphine would be mixed with the reactants in a suitable solvent and the reaction would be carried out under controlled conditions .
- Results : The use of Diphenyl(o-tolyl)phosphine as a catalyst can improve the efficiency and selectivity of the reactions .
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Stereoselective Olefination
- Field : Organic Chemistry
- Application : Diphenyl(o-tolyl)phosphine is used in stereoselective olefination .
- Method : In a typical olefination, the phosphine would be used as a ligand for the catalyst. The reaction is usually carried out in a polar solvent .
- Results : The use of Diphenyl(o-tolyl)phosphine in stereoselective olefination can lead to the formation of olefins with a high degree of stereocontrol .
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Coupling Reactions
- Field : Organic Chemistry
- Application : Diphenyl(o-tolyl)phosphine is used in various coupling reactions .
- Method : While the exact methods can vary depending on the specific reaction, typically, the phosphine would be mixed with the reactants in a suitable solvent and the reaction would be carried out under controlled conditions .
- Results : The use of Diphenyl(o-tolyl)phosphine as a catalyst can improve the efficiency and selectivity of the reactions .
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Hydroxycarbonylation
- Field : Organic Chemistry
- Application : Diphenyl(o-tolyl)phosphine is used in hydroxycarbonylation .
- Method : In a typical hydroxycarbonylation, the phosphine would be used as a ligand for the catalyst. The reaction is usually carried out in a polar solvent .
- Results : The use of Diphenyl(o-tolyl)phosphine in hydroxycarbonylation can lead to the formation of esters or carboxylic acids .
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Ligand for Transition Metal Catalysis
- Field : Organometallic Chemistry
- Application : Diphenyl(o-tolyl)phosphine is used as a ligand in transition metal catalysis .
- Method : The phosphine is typically coordinated to a transition metal to form a complex, which can then be used as a catalyst in various reactions .
- Results : The use of Diphenyl(o-tolyl)phosphine as a ligand can improve the efficiency and selectivity of the reactions .
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Preparation of Phosphine Sulfides
- Field : Organophosphorus Chemistry
- Application : Diphenyl(o-tolyl)phosphine can be used in the preparation of phosphine sulfides .
- Method : The exact methods can vary depending on the specific reaction, but typically, the phosphine would be reacted with a suitable sulfur source to form the phosphine sulfide .
- Results : Phosphine sulfides have several applications as functional materials, organocatalysts, ligands, and extractants .
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Preparation of Stable Synthetic Alternatives of Organophosphines
- Field : Organophosphorus Chemistry
- Application : Diphenyl(o-tolyl)phosphine can be used in the preparation of stable synthetic alternatives of organophosphines .
- Method : The exact methods can vary depending on the specific reaction, but typically, the phosphine would be reacted with a suitable reagent to form the stable synthetic alternative .
- Results : These stable synthetic alternatives of organophosphines can be used in various applications, including transition-metal catalysis .
Safety And Hazards
Diphenyl(o-tolyl)phosphine can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
(2-methylphenyl)-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZLJCMHFCTQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208048 | |
Record name | Diphenyl-o-tolylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl(o-tolyl)phosphine | |
CAS RN |
5931-53-3 | |
Record name | Diphenyl-o-tolylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5931-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl-o-tolylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005931533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl-o-tolylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl-o-tolylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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